3-(2-Methoxy-2-oxoethoxy)phenylboronic acid
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Overview
Description
3-(2-Methoxy-2-oxoethoxy)phenylboronic acid is an organic compound with the molecular formula C9H11BO5 and a molecular weight of 209.99 g/mol . It is a boronic acid derivative, which is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2-methoxy-2-oxoethoxy group .
Preparation Methods
The synthesis of 3-(2-Methoxy-2-oxoethoxy)phenylboronic acid typically involves the reaction of 3-bromophenylboronic acid with methyl glycolate under basic conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-(2-Methoxy-2-oxoethoxy)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(2-Methoxy-2-oxoethoxy)phenylboronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-2-oxoethoxy)phenylboronic acid involves the formation of boronate esters with diols and other nucleophiles . This interaction is facilitated by the boronic acid group, which can form reversible covalent bonds with hydroxyl groups . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
3-(2-Methoxy-2-oxoethoxy)phenylboronic acid can be compared with other boronic acid derivatives, such as:
3-Methoxyphenylboronic acid: Similar in structure but lacks the 2-methoxy-2-oxoethoxy group.
3-(2-Ethoxy-2-oxoethoxy)phenylboronic acid: Similar but has an ethoxy group instead of a methoxy group.
3-(2-Methoxy-2-oxoethyl)phenylboronic acid: Similar but has a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
[3-(2-methoxy-2-oxoethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-9(11)6-15-8-4-2-3-7(5-8)10(12)13/h2-5,12-13H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRAAFKSKNZJMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC(=O)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681881 |
Source
|
Record name | [3-(2-Methoxy-2-oxoethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-55-1 |
Source
|
Record name | Acetic acid, 2-(3-boronophenoxy)-, 1-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(2-Methoxy-2-oxoethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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